methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It may be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A related compound with a ketone functional group.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-propanamine: Another derivative with an amine group.
Uniqueness: Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to its triazole ring, which is known for its biological activity and versatility in chemical synthesis
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Biological Activity
Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its enzyme inhibitory properties and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with triazole moieties. The general synthetic pathway includes:
- Formation of Triazole : The initial step involves the formation of the triazole ring through a cycloaddition reaction.
- Carboxylation : The introduction of the carboxylate group is achieved through various methods including the use of carboxylic acids or their derivatives.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
These compounds were found to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. For example:
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
α-glucosidase | Competitive | 0.57 |
Acetylcholinesterase | Non-competitive | 0.75 |
These activities suggest potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. In one study, derivatives showed inhibition rates comparable to standard antibiotics.
- Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating favorable binding interactions between the compound and target enzymes, indicating its potential as a lead compound in drug development.
- Toxicity Assessment : Preliminary toxicity assessments revealed that while some derivatives exhibit promising biological activity, they also require careful evaluation for safety profiles before clinical application.
Properties
IUPAC Name |
methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(13(17)18-2)14-15-16(8)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVEWWPIIKKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.